molecular formula C7H7O4- B1241896 (1R,6S)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate

(1R,6S)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate

Cat. No. B1241896
M. Wt: 155.13 g/mol
InChI Key: PUCYIVFXTPWJDD-CAHLUQPWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,6S)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate is the (1R,6S)-enantiomer of cis-1,6-dihydroxycyclohexa-2,4-dienecarboxylate. It is a conjugate base of a (1R,6S)-1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid. It is an enantiomer of a (1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate.

Scientific Research Applications

Enzymatic Derivation and Synthesis

The enzymatically derived and enantiomerically pure compound similar to "(1R,6S)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate" has been used as a starting material in multi-step synthesis processes. For example, one study involved the conversion of an enzymatically derived compound into enantiomerically pure compounds that embody the pentacyclic framework of Vindoline, a precursor to clinically significant anticancer agents vinblastine and vincristine (White & Banwell, 2016).

Rearrangements and Transformations

Research on but-3-enoic esters has shown support for cheletropic rearrangements under certain conditions, which can be relevant to understanding the behaviors and applications of similar cyclohexadiene derivatives (Tsaconas et al., 2000).

Microbial Dihydroxylation

A study on the microbial dihydroxylation of benzoic acid led to the preparation of highly functionalized, enantiomerically pure cyclohexanecarboxylic acid derivatives. This research highlights the potential of microbial processes in generating key intermediates for further chemical transformations (Myers et al., 2001).

Asymmetric Synthesis

Asymmetric synthesis research has produced novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton, demonstrating the versatility of cyclohexadiene derivatives in synthesizing complex chiral molecules (Sun et al., 2021).

properties

Product Name

(1R,6S)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate

Molecular Formula

C7H7O4-

Molecular Weight

155.13 g/mol

IUPAC Name

(1R,6S)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate

InChI

InChI=1S/C7H8O4/c8-5-3-1-2-4-7(5,11)6(9)10/h1-5,8,11H,(H,9,10)/p-1/t5-,7+/m0/s1

InChI Key

PUCYIVFXTPWJDD-CAHLUQPWSA-M

Isomeric SMILES

C1=C[C@@H]([C@](C=C1)(C(=O)[O-])O)O

Canonical SMILES

C1=CC(C(C=C1)(C(=O)[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,6S)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate
Reactant of Route 2
(1R,6S)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate
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(1R,6S)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate
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(1R,6S)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate
Reactant of Route 5
(1R,6S)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate
Reactant of Route 6
(1R,6S)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate

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